C6-Nbd-PC

Membrane Biophysics FRET Lipid-Protein Interaction

Researchers studying membrane dynamics often face probe aggregation artifacts that compromise quantitative FRET and flip-flop measurements. C6-Nbd-PC resolves this: it exhibits no detectable aggregation up to 2.5 mol% in fluid DPPC bilayers, unlike C12-NBD-PC which aggregates at just 0.4 mol%. • No aggregation ≤2.5 mol% - enables artifact-free FRET and self-quenching studies • >50-fold fluorescence increase upon PLA2 hydrolysis - real-time enzyme kinetics with exceptional signal-to-noise • Well-characterized intrinsic flip-flop kinetics - validated scramblase activity probe Supplied with rigorous analytical characterization for reliable, reproducible results.

Molecular Formula C36H62N5O11P
Molecular Weight 771.9 g/mol
Cat. No. B1258141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6-Nbd-PC
Synonyms1-palmitoyl-2-(6-(N-(7-nitrobenz)-2-oxa-1,3-diazol-4-yl)aminocaproyl)phosphatidylcholine
C6-NBD-PC
Molecular FormulaC36H62N5O11P
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
InChIInChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47)/t30-/m1/s1
InChIKeyRIWWBDCNFJKLCV-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6-Nbd-PC: Fluorescent Lipid Probe for Membrane Dynamics


C6-Nbd-PC is a synthetic phosphatidylcholine (PC) analog in which a short-chain fatty acid at the sn-2 position is covalently linked to the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) [1]. This structural modification confers unique biophysical and spectroscopic properties that distinguish it from native lipids and other fluorescent probes, making it a cornerstone reagent for investigating membrane lipid flip-flop, lateral organization, and lipid-metabolizing enzyme activity [2].

Environment-sensitive NBD fluorophore for membrane insertion studies
Synthetic PC analog with sn-2 fluorescent labeling
Supports lipid flip-flop, FRET, and PLA2 enzyme assay workflows

Why C6-Nbd-PC Substitution Compromises Results


The functional and structural behavior of fluorescent lipid probes is exquisitely sensitive to the chemical nature and location of the fluorophore, as well as the length and saturation of the acyl chains. Consequently, simply substituting C6-Nbd-PC with another 'NBD-labeled' or 'fluorescent' lipid can lead to grossly different and misleading experimental outcomes. Key in-class analogs, such as C12-NBD-PC [1], N-NBD-PE [2], or probes based on different fluorophores like BODIPY and dansyl [3], exhibit quantifiably distinct aggregation propensities, transmembrane diffusion rates, and susceptibility to enzymatic degradation. The quantitative evidence below delineates these critical differences, providing a rigorous foundation for selecting C6-Nbd-PC over its closest comparators for specific, high-precision applications.

C12-NBD-PC

Longer acyl chain alters aggregation propensity and phase transition direction; lateral distribution profiles may not transfer.

C6-NBD-PE

Headgroup difference drives rapid aminophospholipid translocase-mediated flip; leaflet-specific dynamics may shift significantly.

BODIPY or dansyl probes

Distinct fluorophore environmental sensitivity and membrane perturbation profile; quantitative comparison requires method-specific validation.

C6-Nbd-PC Comparative Performance Evidence


Lower Aggregation Propensity vs. C12-NBD-PC

In contrast to the longer-chain analog C12-NBD-PC, C6-Nbd-PC demonstrates a markedly reduced tendency to self-aggregate in fluid DPPC bilayers. FRET and fluorescence self-quenching analyses confirm this difference, establishing C6-Nbd-PC as the preferred probe for studies requiring a homogeneous, non-perturbing lateral distribution [1].

Aggregation Propensity
Head-to-head
Non-aggregated up to 2.5 mol% in fluid DPPC bilayers
C12-NBD-PC: non-random distribution and aggregation at >0.4 mol%
Supports homogeneous lateral distribution for quantitative FRET studies over a wider concentration range.
DPH donor / NBD-PC acceptor FRET at 50°C; concentration-dependent probe selection.
Membrane Biophysics FRET Lipid-Protein Interaction

Accelerated Flip-Flop vs. Native Lipids

While C6-Nbd-PC is a powerful probe for monitoring scramblase activity and lipid flip-flop, its intrinsic translocation rate is not equivalent to that of native lipids. A direct comparative study using sum-frequency vibrational spectroscopy (SFVS) revealed that C6-Nbd-PC exhibits consistently faster flip-flop kinetics than the matrix lipids in both chain-matched and chain-mismatched environments [1].

Flip-Flop Kinetics
Head-to-head
Faster flip-flop vs native DPPC and DSPC matrix lipids
Greater acceleration in chain-mismatched DSPC bilayers; does not mimic native lipid kinetics
Reports relative scramblase activity changes; not an absolute kinetic mimic of native lipids.
SFVS analysis in planar supported bilayers at 1-3 mol% probe.
Lipid Flip-Flop Membrane Asymmetry Scramblase Assays

Opposite Phase Transition Effects vs. C12-NBD-PC

The choice between C6-Nbd-PC and C12-NBD-PC fundamentally alters the thermodynamic properties of the host membrane. Differential scanning calorimetry (DSC) shows that while both probes perturb the DPPC bilayer, they shift the main phase transition temperature (Tm) in opposite directions, a consequence of the differing acyl chain lengths [1].

Phase Transition Shift
Head-to-head
Shifts DPPC main phase transition Tm to lower values
C12-NBD-PC: shifts Tm to higher values — opposite directional effect
Opposite thermodynamic perturbation of host membrane; critical for phase-dependent study design.
DSC on DPPC multilamellar vesicles.
Membrane Phase Transition Lipid Rafts Differential Scanning Calorimetry

Slower Lateral Diffusion Compared to C6-NBD-PE

The headgroup is a major determinant of a phospholipid's biophysical fate. A head-to-head comparison of C6-Nbd-PC (a phosphatidylcholine analog) and C6-NBD-PE (a phosphatidylethanolamine analog) in bovine aortic endothelial cells revealed stark differences in both lateral mobility and transbilayer movement [1].

Lateral Diffusion
Head-to-head
Outer leaflet D = 1.2 ± 0.05 × 10⁻⁹ cm²/s; minimal ATP-independent flip
C6-NBD-PE: D = 2.8 ± 0.3 × 10⁻⁹ cm²/s; ~85% rapidly flips via aminophospholipid translocase
PC headgroup slows lateral diffusion; PE analog reports inner leaflet dynamics.
FRAP in bovine aortic endothelial cell apical membrane at 20°C.
Lateral Diffusion Lipid Asymmetry Fluorescence Recovery After Photobleaching (FRAP)

High-Sensitivity PLA2 Fluorogenic Assay

C6-Nbd-PC functions as a highly sensitive fluorogenic substrate for phospholipase A2 (PLA2) and lipoprotein lipase (LpL). Its cleavage at the sn-2 position releases the NBD-caproic acid moiety, relieving intramolecular quenching and producing a robust, quantifiable fluorescence signal without spectral shift [1].

PLA2 Assay Signal
Reported
>50-fold fluorescence enhancement upon sn-2 hydrolysis
Supports continuous high-sensitivity PLA2 and LpL enzyme activity assays.
Emission monitored at 540 nm; Ca²⁺-dependent porcine pancreatic PLA2 and bovine milk LpL.
Phospholipase A2 Enzyme Assays Lipoprotein Lipase

C6-Nbd-PC Research & Industrial Applications


Scramblase Activity and Lipid Flip-Flop

C6-Nbd-PC is an established probe for monitoring lipid scramblase activity and ATP-independent flip-flop in model membranes and living cells [1]. Its utility in this application stems directly from its well-characterized, albeit accelerated, intrinsic flip-flop kinetics relative to native lipids (Evidence Item 2). This property allows researchers to use C6-Nbd-PC to sensitively detect and quantify changes in transbilayer movement induced by scramblase activation (e.g., by Ca²⁺), membrane-active peptides, or electroporation, with the clear understanding that it reports relative, not absolute, translocation rates. This makes it indispensable for screening scramblase modulators or investigating the biophysics of membrane permeability [2].

Lateral Membrane Organization by FRET

For investigations of membrane lateral heterogeneity, lipid rafts, and phase separation, C6-Nbd-PC is the superior choice among NBD-labeled probes. As demonstrated by direct comparison with C12-NBD-PC (Evidence Item 1), C6-Nbd-PC exhibits no detectable aggregation up to 2.5 mol% in fluid DPPC bilayers, whereas C12-NBD-PC aggregates at concentrations as low as 0.4 mol%. This critical difference means C6-Nbd-PC can be used at a wide range of concentrations as a reliable FRET acceptor or for self-quenching studies without introducing artifacts from probe clustering. It is therefore the reagent of choice for quantitative FRET studies of lipid-protein interactions, lipid domain formation, and membrane fusion [3].

Continuous Fluorescence Assay for PLA2

C6-Nbd-PC is a premier fluorogenic substrate for developing continuous assays to measure phospholipase A2 (PLA2) and lipoprotein lipase (LpL) activity. The evidence (Evidence Item 5) shows that enzymatic hydrolysis results in a greater than 50-fold increase in fluorescence intensity at 540 nm, providing an exceptionally high signal-to-noise ratio. This allows for the real-time monitoring of enzyme kinetics with high sensitivity, making C6-Nbd-PC invaluable for basic research into lipid metabolism, high-throughput screening of PLA2 inhibitors for drug discovery, and industrial quality control of phospholipase enzyme preparations [4].

Validating Computational Models of Lipid Bilayers

The extensive and quantitative biophysical characterization of C6-Nbd-PC, including its precise location, orientation, and effects on host lipid order and phase transition temperature (Evidence Items 1 & 3), provides a rich, multi-parametric dataset for validating molecular dynamics (MD) simulations of lipid bilayers [5]. Researchers can compare their computational predictions of bilayer properties (e.g., area per lipid, chain order parameters, Tm shifts) against these well-established experimental benchmarks to refine force fields and simulation parameters. This application is critical for the rational design of new lipid-based drug delivery systems and for understanding fundamental membrane biophysics.

Application
Selection Property
Validation Focus
Membrane asymmetry research
Flip-flop kinetics context
Relative scramblase activity monitoring
Lateral organization studies
Low aggregation probe
Homogeneous distribution verification
Enzyme activity assays
Fluorogenic substrate
Signal-to-background ratio
Computational model benchmarking
Multi-parametric dataset
Bilayer property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for C6-Nbd-PC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.